molecular formula C11H9NO3 B12001864 Didechloropyoluteorin

Didechloropyoluteorin

Cat. No.: B12001864
M. Wt: 203.19 g/mol
InChI Key: AHAUQCJBMMUQMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

    Didechloropyoluteorin: (CAS 78225-54-4) serves as an intermediate in the synthesis of (P840375).

    Pyoluteorin: is a pesticide used to protect crops from bacterial pathogens.

  • Preparation Methods

    • The synthetic route to Didechloropyoluteorin involves specific chemical transformations.
    • Unfortunately, detailed reaction conditions for its synthesis are not readily available in the literature.
    • Industrial production methods may vary, but they likely follow similar principles.
  • Chemical Reactions Analysis

      Didechloropyoluteorin: may undergo various reactions, including oxidation, reduction, and substitution.

    • Common reagents and conditions depend on the specific transformation.
    • Major products formed during these reactions are not explicitly documented.
  • Scientific Research Applications

      Chemistry: Researchers study

      Biology: Investigations explore its impact on microbial communities and plant health.

      Medicine: Although not directly used in medicine, understanding its properties informs drug development.

      Industry: Its role as a precursor to highlights its industrial relevance.

  • Mechanism of Action

    • The exact mechanism by which Didechloropyoluteorin exerts its effects remains elusive.
    • It likely interacts with specific molecular targets or pathways, but further research is needed.
  • Comparison with Similar Compounds

      Didechloropyoluteorin: stands out due to its role as a precursor to .

    • Similar compounds in this context are not explicitly listed.

    Properties

    Molecular Formula

    C11H9NO3

    Molecular Weight

    203.19 g/mol

    IUPAC Name

    (2,6-dihydroxyphenyl)-(1H-pyrrol-2-yl)methanone

    InChI

    InChI=1S/C11H9NO3/c13-8-4-1-5-9(14)10(8)11(15)7-3-2-6-12-7/h1-6,12-14H

    InChI Key

    AHAUQCJBMMUQMB-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC(=C(C(=C1)O)C(=O)C2=CC=CN2)O

    Origin of Product

    United States

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